(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid
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Overview
Description
“(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound contains a chiral center (marked as “2S”), indicating that it exists in two enantiomeric forms.
- The core structure consists of a phenylpropanoic acid moiety, which contributes to its overall properties.
Preparation Methods
Synthetic Routes
Several synthetic routes lead to the formation of this compound. Here are a couple of notable methods:
-
Acylation of Chromone Derivatives:
- Start with a chromone derivative (such as 3,4-dimethylchromone).
- Acylate the chromone using an acyl chloride (e.g., acetyl chloride) to introduce the acetyl group.
- Next, amidate the acylated chromone with an appropriate amino acid (e.g., phenylalanine) to form the desired compound.
-
Enantioselective Synthesis:
- Employ chiral catalysts or auxiliaries to selectively form the desired enantiomer.
- Asymmetric synthesis can be achieved via enzymatic resolution or asymmetric catalysis.
Industrial Production
The industrial-scale production of this compound involves optimization of the synthetic routes, purification, and yield enhancement. specific details on large-scale production remain proprietary.
Chemical Reactions Analysis
Reactions
Oxidation: The phenylpropanoic acid moiety can undergo oxidation reactions, yielding carboxylic acid derivatives.
Reduction: Reduction of the ketone group in the chromone portion can lead to the corresponding alcohol.
Substitution: The compound may participate in nucleophilic substitution reactions at the acetyl or phenyl groups.
Common Reagents and Major Products
Reagents: Acetyl chloride, amino acids, reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: Enantiomerically pure (2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
While there are related compounds, the specific uniqueness of “(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid” lies in its chiral center, chromone scaffold, and acetyl-amino linkage.
Comparison with Similar Compounds
- Chromone derivatives
- Phenylpropanoic acids
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H21NO6/c1-13-14(2)22(27)29-19-11-16(8-9-17(13)19)28-12-20(24)23-18(21(25)26)10-15-6-4-3-5-7-15/h3-9,11,18H,10,12H2,1-2H3,(H,23,24)(H,25,26)/t18-/m0/s1 |
InChI Key |
DRRKROHDVNVZLV-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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